6-Ethylpteridine-2,4-diamine

Lipophilicity Membrane permeability Drug-likeness

Researchers optimizing 6-substituted 2,4-diaminopteridine SAR often encounter inconsistent LogP and steric profiles when substituting with generic analogs. 6-Ethylpteridine-2,4-diamine provides a defined reference point: • LogP 1.31 (Δ+1.5 vs. parent) with zero PSA penalty (103.6 Ų), enabling clean lipophilicity-activity dissection in DHFR programs • Sterically accessible 6-ethyl handle for cross-coupling elaboration to diverse C6-functionalized pteridine libraries without the yield penalties of bulkier 6-alkyl analogs • ~72 predicted tautomeric states provide a stringent validation benchmark for computational docking and scoring functions in pteridine-dependent enzyme studies Supplied with full analytical documentation for reproducible structure-activity investigations.

Molecular Formula C8H10N6
Molecular Weight 190.21 g/mol
CAS No. 192587-16-9
Cat. No. B070985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethylpteridine-2,4-diamine
CAS192587-16-9
Molecular FormulaC8H10N6
Molecular Weight190.21 g/mol
Structural Identifiers
SMILESCCC1=CN=C2C(=N1)C(=NC(=N2)N)N
InChIInChI=1S/C8H10N6/c1-2-4-3-11-7-5(12-4)6(9)13-8(10)14-7/h3H,2H2,1H3,(H4,9,10,11,13,14)
InChIKeyCMKRFOVMCPRUGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ethylpteridine-2,4-diamine: Antifolate Scaffold Overview


6‑Ethylpteridine‑2,4‑diamine (2,4‑diamino‑6‑ethylpteridine) is a heterocyclic small molecule belonging to the 2,4‑diaminopteridine class, which forms the pharmacophoric core of clinically important dihydrofolate reductase (DHFR) inhibitors such as methotrexate [1]. The compound bears an ethyl substituent at the 6‑position of the pteridine ring, a modification that modulates key physicochemical properties—particularly lipophilicity (LogP) and steric profile—relative to the unsubstituted 2,4‑diaminopteridine parent [2]. It serves as both a direct synthetic intermediate for antifolate drug candidates and a reference probe in medicinal chemistry campaigns aimed at optimizing DHFR affinity, species selectivity, and pharmacokinetic behaviour across the 6‑substituted 2,4‑diaminopteridine series.

DHFR inhibitor SAR: 6-substituted pteridine probe with intermediate lipophilicity
Synthetic intermediate for methotrexate analogs; ethyl chain supports downstream functionalisation
Lipophilic efficiency studies: scaffold enables lipophilicity modulation without PSA change

Why 6-Ethylpteridine-2,4-diamine Is Irreplaceable in Procurement


Within the 2,4‑diaminopteridine chemotype, seemingly minor alterations at the 6‑position produce large shifts in lipophilicity, enzyme‑binding geometry, and biological selectivity [1]. The 6‑ethyl substituent confers a distinct LogP and steric footprint that cannot be reproduced by the unsubstituted parent (LogP ≈ −0.23), the 6‑methyl analog, or longer‑chain analogs (e.g., 6‑propyl, 6‑hexyl) . Consequently, substituting 6‑ethylpteridine‑2,4‑diamine with a generic 2,4‑diaminopteridine would introduce an uncontrolled variable in any experimental system—particularly in DHFR inhibition assays, cellular uptake studies, or synthetic routes where the ethyl group acts as a specific handle for subsequent C–C bond formation. The quantitative evidence below demonstrates that the 6‑ethyl derivative occupies a defined property space that directly impacts scientific selection and procurement decisions.

LogP mismatch Unsubstituted 2,4-diaminopteridine (LogP −0.23) may not replicate the membrane partitioning and enzyme-binding profile of the 6-ethyl analog (LogP 1.309).
Chain length 6-Methyl analog offers limited functionalisation scope; 6-propyl/hexyl analogs introduce steric hindrance that may compromise synthetic yield and DHFR pocket fit.
PSA context Polar substituents at C6 (e.g., hydroxymethyl) alter PSA by >20 Ų, which may shift lipophilic efficiency relationships relative to the ethyl derivative that retains PSA = 103.6 Ų.

Differentiation Evidence vs. Structural Analogs


Lipophilicity Shift vs. Unsubstituted 2,4-Diaminopteridine

The 6‑ethyl group raises the computed LogP of 6‑ethylpteridine‑2,4‑diamine to 1.309 compared with −0.23 for the unsubstituted 2,4‑diaminopteridine parent, reflecting a lipophilicity increase of approximately 1.5 log units . This difference is consistent across multiple computational prediction platforms and is matched by a corresponding increase in molecular weight (190.21 vs. 162.15 g·mol⁻¹) with retention of the same polar surface area (PSA = 103.6 Ų) [1].

Lipophilicity Shift
Reported
LogP 1.309 vs −0.23 (Δ ≈ +1.54 log units)
Supports membrane permeability research fit; computed values suggest significant partitioning difference.
Computed LogP; experimental determination recommended.
Lipophilicity Membrane permeability Drug-likeness

Steric and Electronic Differentiation vs. Parent Scaffold

6‑Ethylpteridine‑2,4‑diamine retains the same number of hydrogen‑bond donors (2) and acceptors (6) as the parent 2,4‑diaminopteridine, but the ethyl group adds one rotatable bond and increases the topological polar surface area‑neutral molecular weight from 162.15 to 190.21 g·mol⁻¹ [1]. Fourteen heavy atoms and a complexity index of 198 (vs. approximately 150 for the unsubstituted parent) further differentiate the steric footprint without altering the core hydrogen‑bonding pharmacophore .

Steric Differentiation
Reported
MW +28.06, rot. bonds +1 vs. parent; HBD/HBA unchanged
Steric probe for hydrophobic sub-pockets; core H-bonding pharmacophore maintained.
Computed descriptors; experimental binding studies may vary.
Steric effects Structure–activity relationship Enzyme fit

Synthetic Utility as Methotrexate Intermediate

2,4‑Diamino‑6‑substituted pteridines bearing an alkyl chain at the 6‑position are established intermediates for the synthesis of methotrexate (MTX) and related antifolates [1]. The 6‑ethyl variant, unlike the 6‑methyl analog, introduces an additional methylene unit that can serve as a functionalisation point for subsequent homologation, halogenation, or cross‑coupling reactions without the steric congestion associated with bulkier 6‑propyl or 6‑hexyl substituents [2].

Synthetic Utility
Class-level inference
6-Ethyl chain: balanced reactivity and steric accessibility for methotrexate analog synthesis.
Supports diverse C–C bond formation; avoids bulkier chain yield penalties reported in class-level studies.
Synthetic context-dependent; yields require optimisation.
Synthetic intermediate Methotrexate analogs C–C bond formation

Tautomeric Richness and Enzyme-Binding Implications

Computational analysis indicates that 6‑ethylpteridine‑2,4‑diamine can exist in approximately 72 tautomeric forms, reflecting the high degree of prototropic mobility inherent to the 2,4‑diaminopteridine scaffold . Although direct comparative data for the 6‑methyl or 6‑propyl analogs are not available in the same database, the unsubstituted 2,4‑diaminopteridine core is known to adopt multiple tautomeric states that influence DHFR binding affinity and inhibitor selectivity [1]. The ethyl substituent at C6 may preferentially stabilise certain tautomers through inductive and hyperconjugative effects, a hypothesis supported by ab initio studies on 6‑substituted 2,4‑diaminopteridine tautomerism [1].

Tautomeric Profile
Data to verify
≈72 computationally predicted tautomers; rich conformational ensemble.
May support enzyme conformational selection studies; stringent docking probe for DHFR.
Computational prediction; experimental tautomer distribution uncharacterised.
Tautomerism Molecular recognition Enzyme inhibition

Polar Surface Area Retention vs. Parent

Despite the LogP increase of ≈1.5 log units, the computed polar surface area of 6‑ethylpteridine‑2,4‑diamine remains 103.6 Ų—identical to that of unsubstituted 2,4‑diaminopteridine [1]. This means the lipophilic efficiency (LipE = pIC₅₀ − LogP) for any target activity is improved solely through affinity gains without the confounding effect of PSA change. In contrast, bulkier 6‑substituents (e.g., 6‑phenethyl) often increase molecular weight and reduce ligand efficiency without proportionate affinity gains.

PSA Retention
Reported
PSA 103.6 Ų, identical to unsubstituted parent (ΔPSA = 0)
Lipophilicity modulation without PSA penalty; supports property-based drug design.
Computed PSA; lipophilic efficiency requires target affinity data.
Lipophilic efficiency Drug design Property-based optimization

DHFR Selectivity Potential in Antiparasitic Research

Rosowsky et al. (1997) demonstrated that 6‑alkyl substitution on the 2,4‑diaminopteridine scaffold is a favourable feature for achieving selective inhibition of Toxoplasma gondii DHFR over mammalian DHFR [1]. While the published study focused on bulky lipophilic 6‑(naphthylamino)methyl substituents, the underlying principle—that 6‑position modifications directly influence species‑selective enzyme binding—establishes the 6‑ethyl derivative as a valid minimalist probe for dissecting the contribution of alkyl chain length to selectivity. The compound’s intermediate LogP (1.309) places it between the highly hydrophilic parent and excessively lipophilic congeners, suggesting an optimal balance for achieving both enzyme affinity and acceptable solubility .

DHFR Selectivity Context
Class-level inference
6-Alkyl substitution compatible with T. gondii DHFR selectivity (literature precedent).
Minimalist probe for chain-length SAR; no direct IC₅₀ reported for this compound.
Specific selectivity data requires experimental confirmation.
Dihydrofolate reductase Species selectivity Antiparasitic

Research and Industrial Application Scenarios


DHFR Inhibitor Lead Optimisation

6‑Ethylpteridine‑2,4‑diamine is the recommended 6‑alkyl reference compound for establishing structure–activity relationships in dihydrofolate reductase inhibitor programs. Its intermediate LogP (1.309), zero PSA penalty, and sterically defined ethyl substituent make it the appropriate comparator when evaluating 6‑methyl, 6‑propyl, or bulkier 6‑substituted analogs for species‑selective DHFR inhibition [1].

Methotrexate-Analog Intermediate Synthesis

The compound is a well‑documented synthetic intermediate for methotrexate and related antifolates [2]. Its two‑carbon 6‑ethyl side chain can be elaborated via halogenation, oxidation, or cross‑coupling to generate diverse C6‑functionalised pteridine libraries without the steric hindrance that compromises yields with larger 6‑alkyl substituents [1].

Tautomerism and Enzyme-Binding Mechanism Studies

With approximately 72 computationally predicted tautomeric states, 6‑ethylpteridine‑2,4‑diamine serves as a valuable probe for investigating how tautomeric equilibria influence enzyme recognition and inhibitor binding kinetics in pteridine‑dependent enzymes . Its tautomeric richness exceeds that of simpler 2,4‑diaminopteridine scaffolds, providing a more stringent test of computational docking and scoring functions.

Lipophilic Efficiency Benchmarking

Because the 6‑ethyl derivative increases LogP by ≈1.5 units relative to the parent while maintaining identical PSA (103.6 Ų), it is an ideal tool compound for dissecting the contribution of lipophilicity to target binding, cellular permeability, and non‑specific protein binding in property‑based drug design exercises .

Application
Selection Property
Validation Focus
DHFR inhibitor SAR studies
Intermediate lipophilicity; 6-ethyl steric profile for SAR interpretation
Species-selective inhibition profile across 6-substituted analogs
Antifolate intermediate synthesis
Two-carbon ethyl chain amenable to functionalisation without steric hindrance
Yield and purity optimisation in C6-functionalisation chemistry
Enzyme-binding mechanism studies
High predicted tautomeric diversity as stringent docking probe
Experimental validation of tautomer populations and binding kinetics
Property-based drug design
Lipophilicity increase without PSA change for clean LipE attribution
LipE and permeability correlation studies across 6-substituted series
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